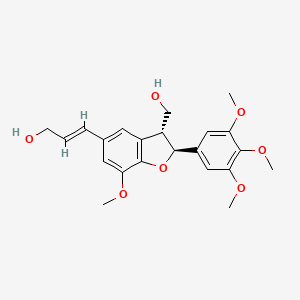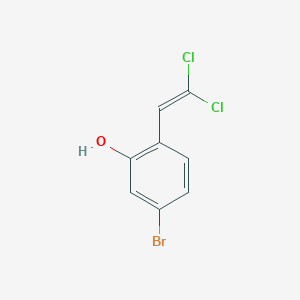
5-Bromo-2-(2,2-dichlorovinyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(2,2-dichlorovinyl)phenol: is an organic compound with the molecular formula C8H5BrCl2O It is a derivative of phenol, where the hydrogen atoms at positions 5 and 2 on the benzene ring are substituted with a bromine atom and a 2,2-dichlorovinyl group, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2,2-dichlorovinyl)phenol typically involves the following steps:
-
Bromination: : The starting material, 2-(2,2-dichlorovinyl)phenol, undergoes bromination. This reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is typically performed in a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at a controlled temperature to ensure selective bromination at the desired position.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of bromination while minimizing by-products. The use of automated systems for monitoring and controlling reaction parameters is common to ensure reproducibility and safety.
化学反应分析
Types of Reactions
5-Bromo-2-(2,2-dichlorovinyl)phenol: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The 2,2-dichlorovinyl group can be reduced to form corresponding ethyl or ethylene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of substituted phenols or ethers.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of ethyl or ethylene derivatives.
科学研究应用
5-Bromo-2-(2,2-dichlorovinyl)phenol: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Bromo-2-(2,2-dichlorovinyl)phenol depends on its interaction with molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and dichlorovinyl groups can participate in various interactions, including halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
相似化合物的比较
5-Bromo-2-(2,2-dichlorovinyl)phenol: can be compared with other similar compounds such as:
5-Bromo-2-chlorophenol: Similar in structure but lacks the dichlorovinyl group. It has different reactivity and applications.
2-(2,2-Dichlorovinyl)phenol: Lacks the bromine atom, leading to different chemical properties and reactivity.
5-Bromo-2-methoxyphenol: Contains a methoxy group instead of the dichlorovinyl group, resulting in different chemical behavior and applications.
The uniqueness of This compound
属性
分子式 |
C8H5BrCl2O |
|---|---|
分子量 |
267.93 g/mol |
IUPAC 名称 |
5-bromo-2-(2,2-dichloroethenyl)phenol |
InChI |
InChI=1S/C8H5BrCl2O/c9-6-2-1-5(3-8(10)11)7(12)4-6/h1-4,12H |
InChI 键 |
ZLUWEVARESKNBM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)O)C=C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


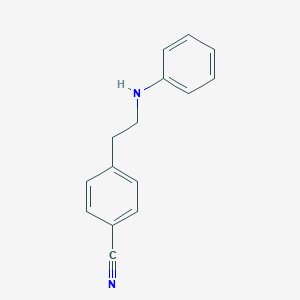
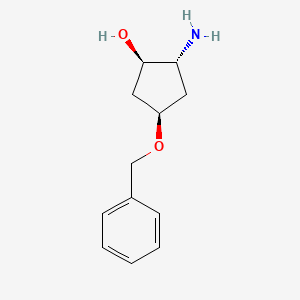
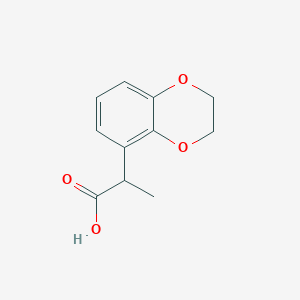
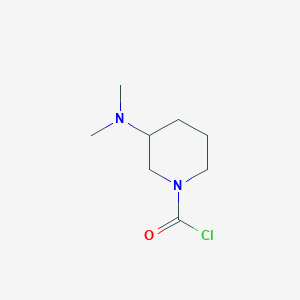
![2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13062972.png)
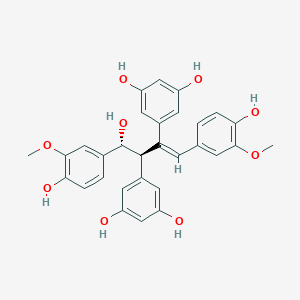


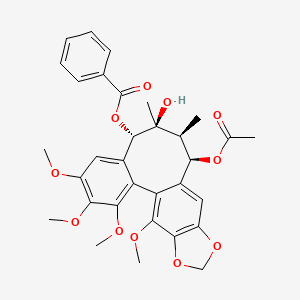
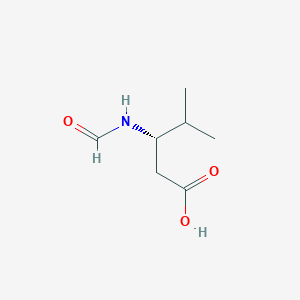
![2-[(Azetidin-3-yloxy)methyl]pyrimidine](/img/structure/B13062996.png)
